synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde (CAS 885274-46-4), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted oxazole, this molecule serves as a valuable building block for the synthesis of more complex chemical entities. The narrative emphasizes the rationale behind strategic choices in the synthetic route, ensuring both methodological clarity and a deep understanding of the underlying chemical principles.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multifunctional molecule like 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde necessitates a carefully planned, multi-step sequence. A retrosynthetic analysis reveals a logical pathway, disconnecting the target molecule at key functional groups to identify readily available starting materials.
Our strategy hinges on constructing the oxazole ring from two primary fragments: a substituted benzoyl moiety and a three-carbon unit that will form the C4 and C5 positions of the heterocycle. The aldehyde at the C4 position is best installed in the final steps from a more stable precursor, such as a carboxylic ester, to avoid undesirable side reactions in earlier stages.
This leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies m-toluic acid and L-serine methyl ester as logical and commercially available starting materials. The forward synthesis will proceed through three main stages:
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Synthesis of the Key Aryl Precursor: Preparation of 3-methyl-4-nitrobenzoic acid.
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Oxazole Ring Construction: Formation of the 2,4-disubstituted oxazole core.
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Final Functional Group Transformation: Conversion of the C4-ester to the target C4-carbaldehyde.
Part I: Synthesis of Key Intermediate: 3-Methyl-4-nitrobenzoic Acid
The foundational step is the regioselective nitration of 3-methylbenzoic acid (m-toluic acid). The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.
Causality and Regioselectivity: The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the carboxyl group are C2 and C6. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions C2 and C6. However, nitration at the C4 position is also significantly observed, influenced by the strong directing power of the methyl group. The desired 4-nitro isomer can be effectively synthesized and separated.
Experimental Protocol: Nitration of m-Toluic Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylbenzoic Acid | 136.15 | 13.6 g | 0.10 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Nitric Acid (fuming) | 63.01 | 6.0 mL | ~0.14 |
Procedure:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.
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Slowly add 13.6 g (0.10 mol) of 3-methylbenzoic acid in portions, ensuring the temperature remains below 10°C.
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Prepare the nitrating mixture by carefully adding 6.0 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid in a separate beaker, maintaining a temperature below 10°C.
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Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of m-toluic acid over 30-45 minutes. The internal temperature must be strictly maintained between 0 and 5°C.
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After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
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Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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The white precipitate of 3-methyl-4-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Yield: Typically 80-90%. The product can be further purified by recrystallization from an ethanol-water mixture.
Part II: Construction of the 2,4-Disubstituted Oxazole Core
This phase utilizes the prepared benzoic acid derivative and L-serine methyl ester to construct the oxazole ring. This is a well-established route for synthesizing 2,4-disubstituted oxazoles. The process involves amide bond formation followed by a cyclodehydration and oxidation sequence.
Experimental Protocol: Synthesis of Methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate
Step 2a: Amide Coupling
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Suspend 18.1 g (0.10 mol) of 3-methyl-4-nitrobenzoic acid and 17.1 g (0.11 mol) of L-serine methyl ester hydrochloride in 200 mL of dichloromethane (DCM).
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Cool the suspension to 0°C and add 30.4 mL (0.22 mol) of triethylamine (TEA) dropwise.
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Add 21.1 g (0.11 mol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.35 g (0.01 mol) of 1-Hydroxybenzotriazole (HOBt) to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, N-(1-Methoxycarbonyl-2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
Step 2b: Cyclodehydration and Oxidation
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Dissolve the crude amide from the previous step in 200 mL of anhydrous tetrahydrofuran (THF).
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Add 39.3 g (0.15 mol) of triphenylphosphine (PPh₃) followed by 38.1 g (0.15 mol) of iodine (I₂) in portions.
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Add 41.8 mL (0.30 mol) of triethylamine and heat the mixture to reflux for 4-6 hours.
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Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
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Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford pure methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate.
Causality of Reagent Choice: The combination of PPh₃ and I₂ forms an adduct that facilitates the dehydration of the hydroxyl group and subsequent cyclization. Triethylamine acts as a base to neutralize the HI generated and drive the reaction forward. This one-pot cyclization/oxidation is highly efficient for converting the β-hydroxy amide to the oxazole ring.
Part III: Final Transformation to Aldehyde
The final stage involves the selective reduction of the methyl ester at the C4 position to a primary alcohol, followed by mild oxidation to the desired carbaldehyde.
Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Step 3a: Ester Reduction to Alcohol
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Dissolve 13.1 g (0.05 mol) of methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate in 250 mL of anhydrous THF and cool to -78°C under a nitrogen atmosphere.
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Slowly add 110 mL of diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 0.11 mol) via a syringe pump over 1 hour, maintaining the temperature at -78°C.
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Stir the reaction at -78°C for an additional 2 hours.
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Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
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Allow the mixture to warm to room temperature and stir until two clear layers form.
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Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol, [2-(3-methyl-4-nitrophenyl)oxazol-4-yl]methanol.
Step 3b: Mild Oxidation to Aldehyde
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Dissolve the crude alcohol from Step 3a in 200 mL of DCM.
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Add 32.2 g (0.076 mol) of Dess-Martin periodinane (DMP) in one portion.
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate solution and stir vigorously for 30 minutes.
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Separate the layers and extract the aqueous phase with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to yield the final product, 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde.
Rationale for Two-Step Conversion: While DIBAL-H can sometimes directly reduce esters to aldehydes at -78°C, the two-step reduction-oxidation sequence is often more reliable and provides higher overall yields. Dess-Martin periodinane is chosen as the oxidant due to its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Overall Synthetic Workflow
The complete synthetic pathway is summarized in the following diagram.
Caption: Forward synthesis workflow diagram.
Conclusion
This guide outlines a logical and robust multi-step synthesis for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde, starting from common laboratory reagents. The chosen pathway emphasizes strategic control over regioselectivity and functional group transformations. Each step is supported by a clear mechanistic rationale, providing the researcher with not only a protocol but also a foundational understanding of the reaction dynamics. This detailed methodology ensures a high degree of reproducibility and provides a solid framework for the synthesis of this and other structurally related oxazole derivatives for advanced research applications.
References
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Wikipedia. Oxazole. [Link]
- Semantic Scholar.
